molecular formula C4H7N3O2 B6284413 (3R)-3-azidobutanoic acid CAS No. 115395-13-6

(3R)-3-azidobutanoic acid

Cat. No.: B6284413
CAS No.: 115395-13-6
M. Wt: 129.1
InChI Key:
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Description

(3R)-3-Azidobutanoic acid is an organic compound characterized by the presence of an azido group attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-azidobutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on a butanoic acid derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Cycloaddition: Copper(I) catalysts in organic solvents.

Major Products:

    Substitution: Various substituted butanoic acids.

    Reduction: (3R)-3-Aminobutanoic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(3R)-3-Azidobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.

    Industry: Employed in the synthesis of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-azidobutanoic acid largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved are specific to the reaction and application .

Comparison with Similar Compounds

    (3S)-3-Azidobutanoic Acid: The enantiomer of (3R)-3-azidobutanoic acid, differing in the spatial arrangement of atoms.

    (3R)-3-Aminobutanoic Acid: The reduced form of this compound.

    (3R)-3-Hydroxybutanoic Acid: Another derivative of butanoic acid with a hydroxyl group instead of an azido group.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various chemical and biological applications.

Properties

CAS No.

115395-13-6

Molecular Formula

C4H7N3O2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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